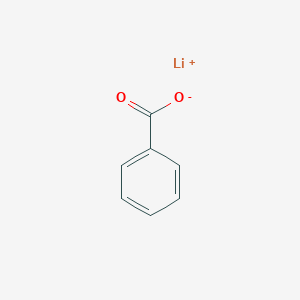
lithium;benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaminophen . It is a widely used over-the-counter medication for pain relief and fever reduction. Acetaminophen is commonly found in various pharmaceutical formulations and is known for its efficacy and safety when used as directed.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetaminophen is synthesized through the nitration of phenol to produce p-nitrophenol, which is then reduced to p-aminophenol. The p-aminophenol is subsequently acetylated using acetic anhydride to yield acetaminophen. The reaction conditions typically involve:
Nitration: Phenol is treated with nitric acid in the presence of sulfuric acid to form p-nitrophenol.
p-Nitrophenol is reduced to p-aminophenol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. p-Aminophenol is acetylated with acetic anhydride to produce acetaminophen.Industrial Production Methods
In industrial settings, the production of acetaminophen follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the nitration and reduction steps.
Catalytic Hydrogenation: The reduction of p-nitrophenol to p-aminophenol is carried out using catalytic hydrogenation, which is efficient and scalable.
Purification: The final product is purified through crystallization and filtration to obtain high-purity acetaminophen suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Acetaminophen undergoes various chemical reactions, including:
Oxidation: Acetaminophen can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.
Reduction: Under certain conditions, acetaminophen can be reduced back to p-aminophenol.
Substitution: Acetaminophen can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: The major product is NAPQI, which is a toxic metabolite.
Reduction: The major product is p-aminophenol.
Substitution: Various substituted derivatives of acetaminophen can be formed depending on the reagents used.
Scientific Research Applications
Acetaminophen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of drug metabolism and chemical synthesis.
Biology: Studied for its effects on cellular processes and enzyme activity.
Medicine: Extensively researched for its analgesic and antipyretic properties. It is also studied for its potential hepatotoxicity and mechanisms of liver injury.
Industry: Used in the formulation of various pharmaceutical products, including combination drugs for pain relief and cold medications.
Mechanism of Action
Acetaminophen exerts its effects primarily through the inhibition of the enzyme cyclooxygenase (COX), particularly COX-2, which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain and fever. By inhibiting COX-2, acetaminophen reduces the production of prostaglandins, thereby alleviating pain and reducing fever. Additionally, acetaminophen’s mechanism of action may involve modulation of the endocannabinoid system and interaction with serotonin receptors.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another widely used analgesic and antipyretic, but it is a nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory properties.
Aspirin: An NSAID with analgesic, antipyretic, and anti-inflammatory effects. It also has antiplatelet activity.
Naproxen: An NSAID similar to ibuprofen, used for pain relief and inflammation reduction.
Uniqueness of Acetaminophen
Acetaminophen is unique among these compounds due to its lack of significant anti-inflammatory activity and its relatively low incidence of gastrointestinal side effects. It is often preferred for patients who require pain relief and fever reduction without the risk of gastrointestinal irritation associated with NSAIDs.
Properties
IUPAC Name |
lithium;benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJNSLOKTFFLSL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=CC=C(C=C1)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














